molecular formula C16H15N B11883656 1-(4-Methylphenyl)-3,4-dihydroisoquinoline CAS No. 61305-03-1

1-(4-Methylphenyl)-3,4-dihydroisoquinoline

Cat. No.: B11883656
CAS No.: 61305-03-1
M. Wt: 221.30 g/mol
InChI Key: XQROEYGMOBUPJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylphenyl)-3,4-dihydroisoquinoline is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. Dihydroisoquinoline derivatives are highly valued in medicinal chemistry for their utility as versatile synthetic intermediates . They serve as useful entry points for the synthesis of more complex, enantiopure tetrahydroisoquinolines, a privileged scaffold found in many biologically active compounds . Research into structurally similar compounds has shown that tetrahydroisoquinolines can exhibit significant biological activity. For instance, certain disubstituted tetrahydroisoquinolines have been identified as effective inhibitors of mycobacterial growth and are investigated as inhibitors of mycobacterial ATP synthase, suggesting potential avenues in antimicrobial development . The specific substitution pattern on the isoquinoline core, such as the 1-(4-Methylphenyl) group in this compound, is critical for optimizing interactions with biological targets and fine-tuning properties like lipophilicity, which is a broad trend associated with improved potency in related molecular series . Researchers can leverage this high-purity compound to explore novel synthetic pathways and develop new chemical entities for pharmacological and chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)-3,4-dihydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N/c1-12-6-8-14(9-7-12)16-15-5-3-2-4-13(15)10-11-17-16/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQROEYGMOBUPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473222
Record name Isoquinoline, 3,4-dihydro-1-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61305-03-1
Record name Isoquinoline, 3,4-dihydro-1-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 1 4 Methylphenyl 3,4 Dihydroisoquinoline and Its Analogues

Classical Cyclization Reactions for Dihydroisoquinoline Formation

The foundational methods for synthesizing the 3,4-dihydroisoquinoline (B110456) scaffold are dominated by intramolecular cyclization reactions that have been refined over more than a century. These classical approaches, primarily the Bischler-Napieralski and Pictet-Spengler reactions, remain cornerstones of heterocyclic chemistry.

Bischler-Napieralski Reaction: Mechanism, Scope, and Limitations

First discovered in 1893 by August Bischler and Bernard Napieralski, this reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclodehydration of β-arylethylamides. wikipedia.orgjk-sci.comorganicreactions.org The reaction is typically carried out in refluxing acidic conditions using a dehydrating agent. nrochemistry.com

Mechanism: The mechanism of the Bischler-Napieralski reaction has been the subject of detailed study, with two primary pathways proposed. wikipedia.orgnrochemistry.com The most widely accepted mechanism proceeds through the formation of a highly electrophilic nitrilium ion intermediate. organic-chemistry.orgslideshare.net The process begins with the activation of the amide carbonyl oxygen by a condensing agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgorganische-chemie.ch This is followed by dehydration to form the nitrilium salt. organic-chemistry.org Subsequent intramolecular electrophilic aromatic substitution onto the electron-rich benzene (B151609) ring leads to the cyclized product, which, after rearomatization, yields the 3,4-dihydroisoquinoline. youtube.com An alternative mechanism suggests the formation of a dichlorophosphoryl imine-ester intermediate, which cyclizes before the elimination step. wikipedia.orgnrochemistry.com It is believed that the specific reaction conditions can influence which mechanistic pathway is dominant. wikipedia.orgnrochemistry.com

Scope: The reaction is most effective for the cyclization of β-ethylamides derived from electron-rich aromatic systems, as the presence of electron-donating groups on the benzene ring facilitates the crucial electrophilic substitution step. jk-sci.comnrochemistry.com A variety of condensing agents can be employed, including POCl₃, P₂O₅, polyphosphoric acid (PPA), and triflic anhydride (B1165640) (Tf₂O). jk-sci.comnrochemistry.com For substrates that lack activating groups on the aromatic ring, harsher conditions, such as refluxing in POCl₃ with P₂O₅, are generally required to achieve cyclization. wikipedia.orgjk-sci.com The synthesis of 1-aryl substituted dihydroisoquinolines, such as 1-(4-Methylphenyl)-3,4-dihydroisoquinoline, is a common application of this reaction.

Limitations: A significant limitation of the Bischler-Napieralski reaction is the potential for a major side reaction known as the retro-Ritter reaction. jk-sci.comorganic-chemistry.org This fragmentation pathway, which also proceeds through the nitrilium ion intermediate, leads to the formation of styrenes, particularly when the intermediate is stabilized by conjugation. organic-chemistry.orgorganische-chemie.ch This side reaction can severely reduce the yield of the desired dihydroisoquinoline. organic-chemistry.org To minimize this unwanted outcome, the reaction can be performed using the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter products. jk-sci.comorganic-chemistry.org Furthermore, the reaction's requirement for strongly acidic conditions and high temperatures can limit its applicability for substrates with sensitive functional groups.

Table 1: Examples of Bischler-Napieralski Reaction for 1-Aryl-3,4-dihydroisoquinolines
Starting AmideCondensing AgentProductYieldReference
N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamidePOCl₃7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolineN/A wikipedia.org
N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamideP₂O₅Mixture of 7-methoxy and 6-methoxy isomersN/A wikipedia.org
Various β-arylethylamidesPOCl₃, P₂O₅, etc.Various 3,4-dihydroisoquinolinesGenerally moderate to high nrochemistry.comorganic-chemistry.org

To broaden the scope and overcome some limitations of the traditional Bischler-Napieralski reaction, a significant adaptation has been developed that utilizes more readily available starting materials: phenylethanols and nitriles. nih.govorganic-chemistry.org This modified, Bischler-Napieralski-type synthesis is promoted by triflic anhydride (Tf₂O) and proceeds via a tandem annulation process. nih.govorganic-chemistry.org

The key to this method's success is the in-situ formation of a phenonium ion, which acts as a stable and reactive primary phenylethyl carbocation equivalent. nih.govorganic-chemistry.org The proposed mechanism involves the initial triflation of the phenylethanol, which then forms the reactive phenonium ion. organic-chemistry.org This intermediate undergoes N-alkylation with the nitrile, followed by an intramolecular electrophilic aromatic substitution to furnish the final 3,4-dihydroisoquinoline product. organic-chemistry.org This approach represents a convergent synthesis, contrasting with the linear nature of the classical method, thereby increasing the potential diversity of substrates and products. organic-chemistry.org The reaction conditions have been optimized, with studies showing that pyridine (B92270) derivatives can be effective additives and 1,2-dichloroethane (B1671644) (DCE) is often the solvent of choice, leading to yields of up to 87%. organic-chemistry.org A limitation is that phenylethanols bearing strong electron-withdrawing groups are not suitable substrates for this transformation. organic-chemistry.org

To address the problematic retro-Ritter side reaction and improve yields, particularly for substrates prone to elimination, a modified Bischler-Napieralski procedure has been developed. organic-chemistry.orgorganic-chemistry.org This method successfully avoids the formation of stilbene (B7821643) byproducts from 1,2-diarylethylamides by diverting the reaction from the critical nitrilium ion intermediate. organic-chemistry.org

The modification involves the use of oxalyl chloride, often in the presence of a Lewis acid like iron(III) chloride (FeCl₃). organic-chemistry.orgorganic-chemistry.org The amide starting material is first converted by oxalyl chloride into a stable intermediate, such as a 2-chlorooxazolidine-4,5-dione. organic-chemistry.org Subsequent treatment with FeCl₃ generates an N-acyliminium species. jk-sci.comorganic-chemistry.org This electrophilic intermediate readily undergoes cyclization onto the aromatic ring. organic-chemistry.org The resulting oxalyl adduct is then deprotected, typically by refluxing in methanol-sulfuric acid, to provide the desired 3,4-dihydroisoquinoline in good to high yields (up to 92%). organic-chemistry.orgorganic-chemistry.org This procedure has proven effective for a range of substrates, including unactivated systems, and crucially, can proceed without racemization when using chiral starting materials. organic-chemistry.org However, substrates with highly deactivated aromatic rings, such as those with nitro groups, tend to perform poorly. organic-chemistry.org

Pictet-Spengler Cyclization and its Derivatives

The Pictet-Spengler reaction, discovered in 1911, is another classical and widely used method for the synthesis of isoquinoline (B145761) alkaloids. organicreactions.orgwikipedia.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.orgnih.gov

It is crucial to note that the direct product of the Pictet-Spengler reaction is a 1,2,3,4-tetrahydroisoquinoline (B50084) , a more reduced version of the dihydroisoquinoline ring system. organicreactions.orgthermofisher.com The reaction proceeds through the formation of a Schiff base from the amine and carbonyl compound, which then protonates to form an electrophilic iminium ion. wikipedia.org This ion undergoes an intramolecular electrophilic substitution (a type of Mannich reaction) to form the tetrahydroisoquinoline ring. organicreactions.orgnih.gov

While the Pictet-Spengler reaction does not directly yield 3,4-dihydroisoquinolines, it is a highly relevant synthetic strategy. The resulting tetrahydroisoquinolines can be subsequently oxidized to the corresponding 3,4-dihydroisoquinolines or fully aromatic isoquinolines. organic-chemistry.org Therefore, it represents a two-step pathway to the target scaffold. The reaction conditions are often milder than the Bischler-Napieralski reaction and can even proceed under physiological conditions for highly activated substrates. nih.gov For less nucleophilic aromatic rings, harsher conditions such as refluxing in strong acids are required. wikipedia.org

Modern Catalytic Approaches and Multicomponent Reactions

Modern organic synthesis has introduced catalytic and multicomponent strategies to construct complex molecules with greater efficiency. These methods offer advantages in terms of atom economy, reduced reaction steps, and the ability to generate diverse molecular libraries.

Palladium-Catalyzed Intramolecular Cyclization Methods

Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and various intramolecular cyclization strategies have been developed for the synthesis of nitrogen-containing heterocycles. beilstein-journals.orgresearchgate.net While many palladium-catalyzed methods yield isoquinolinones or other related structures, specific cascade reactions have been developed that provide access to substituted dihydroisoquinolines. nih.govnih.gov

One such approach involves a palladium-catalyzed cascade cyclization–coupling of trisubstituted allenamides that contain a bromoaryl moiety. nih.gov The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) catalyst, generating an arylpalladium intermediate. This is followed by an intramolecular insertion of the allene, which creates a π-allyl-palladium intermediate. This intermediate can then undergo a Suzuki-Miyaura coupling reaction with an arylboronic acid. The final steps of transmetalation and reductive elimination yield a highly substituted 1,2-dihydroisoquinoline (B1215523) and regenerate the Pd(0) catalyst. nih.gov This method allows for the concise synthesis of a variety of structurally complex dihydroisoquinolines from readily available propargylamines. nih.gov

Another relevant strategy involves the palladium-catalyzed intramolecular α-arylation of β-amino esters. This method constructs the tetrahydroisoquinoline core, which, as previously noted, can be a precursor to dihydroisoquinolines. The reaction involves the oxidative addition of an aryl iodide to Pd(0), followed by deprotonation to form an enolate, cyclization via an azapalladacycle, and reductive elimination to give the product. mdpi.com

Three-Component Reactions for 3,4-Dihydroisoquinoline Ring Assemblynih.govnih.gov

Three-component reactions (TCRs) offer an efficient strategy for the synthesis of complex molecules like 1-substituted 3,4-dihydroisoquinolines from simple precursors in a single step. A notable example is the [2+2+2] cyclization of an activated arene, an aldehyde, and a nitrile. researchgate.netresearchgate.net In the context of synthesizing this compound, this would involve the reaction of a suitable phenylethylamine precursor, p-tolualdehyde, and a cyanide source, though specific examples for this exact combination are not prevalent in the reviewed literature.

A more general and documented approach involves the reaction of alkyl- or alkoxybenzenes with isobutyraldehyde (B47883) and various nitriles in the presence of a strong acid. researchgate.net This method provides 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines. The reaction proceeds via the formation of a carbenium ion from the aldehyde, which then reacts with the arene and the nitrile in a cascade fashion to build the dihydroisoquinoline ring. The yields of these reactions vary depending on the substrates used.

Table 1: Examples of Three-Component Synthesis of 1-Substituted 3,4-Dihydroisoquinoline Derivatives researchgate.net
AreneNitrile (R-CN)Product (R group at C1)Yield (%)
VeratroleAcetonitrileMethyl45
VeratroleEthyl ThioacetateThiomethyl51
1,4-DimethoxybenzeneAcetonitrileMethyl35
o-XyleneAcetonitrileMethyl33

Other multicomponent strategies have been developed for similar heterocyclic systems, such as the synthesis of 3,4-dihydroquinazolines using a triflic anhydride mediated one-pot tandem procedure, highlighting the versatility of these approaches in constructing nitrogen-containing heterocycles. rsc.orgrsc.orgresearchgate.netsunderland.ac.uk

Electrophilic Amide Activation Strategiesresearchgate.net

Electrophilic activation of amides is a cornerstone of 1-aryl-3,4-dihydroisoquinoline synthesis, most famously exemplified by the Bischler-Napieralski reaction. nrochemistry.comwikipedia.orgorganic-chemistry.orgresearchgate.net This reaction involves the intramolecular cyclization of a β-phenylethylamide, such as N-(2-phenylethyl)-4-methylbenzamide, using a dehydrating agent.

The mechanism typically involves the activation of the amide carbonyl oxygen by a Lewis acid, followed by cyclization onto the aromatic ring and subsequent elimination to form the imine bond of the dihydroisoquinoline ring. nrochemistry.com Common activating agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and trifluoromethanesulfonic anhydride (Tf₂O). nrochemistry.comorganic-chemistry.org The choice of reagent can influence reaction conditions and yields, with Tf₂O often allowing for milder conditions. organic-chemistry.org

The success of the Bischler-Napieralski reaction is highly dependent on the electronic nature of the aromatic ring, with electron-donating substituents significantly facilitating the cyclization. nrochemistry.com A significant side reaction can be the retro-Ritter reaction, which leads to the formation of styrenes. organic-chemistry.org To circumvent this, modified procedures have been developed, such as using oxalyl chloride and a Lewis acid to form an N-acyliminium intermediate that is less prone to elimination. organic-chemistry.org

Table 2: Comparison of Condensing Agents in Bischler-Napieralski Type Reactions
Condensing AgentTypical ConditionsAdvantagesDisadvantages
POCl₃Refluxing in inert solvent (e.g., acetonitrile, toluene)Commonly available, effective for many substratesCan require harsh conditions, potential for side reactions
P₂O₅High temperatures, often in combination with POCl₃Strong dehydrating agent, effective for less reactive substratesVery harsh conditions, difficult workup
Tf₂OLow temperatures (e.g., -20 °C to rt) with a non-nucleophilic base (e.g., 2-chloropyridine)Mild conditions, short reaction times, high yields organic-chemistry.orgMore expensive reagent

Sodium Hydride-Mediated Cyclizationsresearchgate.net

Sodium hydride (NaH) is a strong, non-nucleophilic base commonly used to deprotonate acidic protons, thereby facilitating intramolecular cyclizations. While more commonly associated with forming carbanions or deprotonating alcohols and amines, it can be employed in strategies to construct heterocyclic rings. ntu.edu.sgresearchgate.net

A relevant example is the sodium hydride-mediated cyclization of N-substituted 2-(1-arylethenyl)benzothioamides. researchgate.net In this methodology, NaH facilitates an intramolecular Michael-type addition of the thioamide nitrogen onto the vinyl group, leading to the formation of 2-substituted 4-aryl-3,4-dihydroisoquinoline-1(2H)-thiones. This demonstrates the utility of NaH in promoting the necessary ring-closing step for the dihydroisoquinoline core. While this specific example leads to a thione analogue, the underlying principle of NaH-mediated intramolecular cyclization of a suitably designed precursor could be adapted for the synthesis of this compound. Another study demonstrated the use of sodium hydride in the cyclization reaction to form a key pyrrole (B145914) intermediate, further showcasing its role in facilitating intramolecular condensations. nih.gov

Regio- and Stereoselective Synthesis of this compound Precursorsrsc.org

The synthesis of chiral 1-aryl-3,4-dihydroisoquinolines and their derivatives often relies on the stereoselective reduction of the C=N bond of the dihydroisoquinoline ring or the asymmetric addition of an aryl group.

A prominent strategy is the catalytic asymmetric hydrogenation of 1-aryl-3,4-dihydroisoquinolines. mdpi.comrsc.org This method utilizes chiral transition metal catalysts, typically based on iridium or ruthenium, to deliver hydrogen across the imine double bond with high enantioselectivity. researchgate.netmdpi.com The choice of chiral ligand is crucial for achieving high enantiomeric excess (ee). For example, iridium complexes with various phosphorus-based ligands have been successfully applied to the asymmetric hydrogenation of 1-phenyl-3,4-dihydroisoquinolines, achieving excellent yields and ee values. researchgate.net

Another approach involves the enantioselective addition of aryl nucleophiles to 3,4-dihydroisoquinolinium salts or related electrophiles. nih.govnih.govsci-hub.seresearchgate.net Rhodium-catalyzed asymmetric arylation of 3,4-dihydroisoquinolinium tetraarylborates has been shown to produce enantioenriched 1-aryl-tetrahydroisoquinolines in good yields and high ee. nih.govsci-hub.se Additionally, enzymatic reductions using imine reductases (IREDs) are emerging as powerful tools for the enantiodivergent synthesis of these chiral amines, providing access to both (R)- and (S)-enantiomers with high selectivity. acs.org

Table 3: Selected Catalytic Systems for Asymmetric Synthesis of 1-Aryl-Tetrahydroisoquinolines
MethodCatalyst/ReagentSubstrateProductEnantiomeric Excess (ee)
Asymmetric HydrogenationIridium-Phosphorus Ligand Complexes researchgate.net1-Aryl-3,4-dihydroisoquinoline(R/S)-1-Aryl-1,2,3,4-tetrahydroisoquinolineUp to 94% researchgate.net
Asymmetric ArylationRhodium(I)/Chiral Diene Ligand sci-hub.se3,4-Dihydroisoquinolinium salt(R/S)-1-Aryl-1,2,3,4-tetrahydroisoquinolineUp to 97% sci-hub.se
Enzymatic ReductionImine Reductase (IRED) acs.org1-Heteroaryl-3,4-dihydroisoquinoline(R)- or (S)-1-Heteroaryl-1,2,3,4-tetrahydroisoquinoline>99% acs.org

Innovative Synthetic Pathways and Method Development for the Dihydroisoquinoline Scaffold

Recent advances in organic synthesis have led to the development of novel and more efficient methods for constructing the dihydroisoquinoline scaffold. Transition-metal-catalyzed C-H activation has emerged as a powerful tool. researchgate.net For instance, rhodium(III)-catalyzed annulation of N-tert-butylbenzaldimines with internal alkynes provides a direct route to isoquinoline derivatives. researchgate.net This strategy avoids the pre-functionalization of starting materials, offering a more atom-economical pathway. Palladium-catalyzed strategies involving C(sp³)-H activation have also been developed for the synthesis of dihydroisoquinolines. nih.gov

Organocatalysis has also been applied to the enantioselective synthesis of hydroisoquinoline scaffolds through cascade reactions. rsc.org For example, a trienamine-mediated [4+2]-cycloaddition/nucleophilic ring-closing cascade can produce highly functionalized hydroisoquinolines with excellent stereoselectivities.

Furthermore, novel annulation strategies continue to be explored. Substrate-controlled diversity-oriented synthesis using [4+2] and [3+2] annulations of Morita–Baylis–Hillman adducts with 3,4-dihydroisoquinolines has been shown to generate structurally complex and diverse spiro-polycyclic frameworks. mdpi.com These innovative approaches highlight the ongoing efforts to develop more efficient, selective, and sustainable methods for the synthesis of this compound and its analogues.

Chemical Reactivity and Derivatization of the 1 4 Methylphenyl 3,4 Dihydroisoquinoline Scaffold

Functional Group Transformations and Interconversions

A primary functional group transformation for the 1-(4-methylphenyl)-3,4-dihydroisoquinoline scaffold is the reduction of the endocyclic imine bond to yield the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084). This conversion from a cyclic imine to a cyclic amine is a fundamental step in the synthesis of many biologically active molecules. The reduction introduces a chiral center at the C-1 position, making enantioselective methods particularly valuable.

Various catalytic systems have been developed for the asymmetric reduction of 1-aryl-3,4-dihydroisoquinolines. Imine reductases (IREDs) have emerged as powerful biocatalysts for this transformation, offering high enantioselectivity. For instance, a newly identified imine reductase from Stackebrandtia nassauensis (SnIR) has shown remarkable catalytic efficiency for the reduction of bulky dihydroisoquinolines. acs.org Similarly, engineered imine reductases have been employed for the enantiodivergent synthesis of 1-heteroaryl tetrahydroisoquinolines, achieving excellent enantiomeric excess (ee) and isolated yields. acs.orgresearchgate.net

Transition metal catalysts are also widely used. For example, ruthenium complexes with chiral phosphine (B1218219) ligands, such as (R)-BINAP, are effective for the asymmetric hydrogenation of 1-phenyl-3,4-dihydroisoquinoline (B1582135). rsc.org Iridium-catalyzed enantioselective hydrogenation using Josiphos-type binaphane ligands has also been reported to produce 1-aryltetrahydroisoquinolines with high yields and enantioselectivities. rsc.org

Table 1: Methods for the Reduction of 1-Aryl-3,4-dihydroisoquinolines
Catalyst/ReagentProductKey FindingsReference
Imine Reductase (e.g., SnIR)(S)-1-Aryl-1,2,3,4-tetrahydroisoquinolinesHigh catalytic efficiency and enantioselectivity (up to 99% ee). acs.org
Engineered Imine Reductases(R)- or (S)-1-Heteroaryl-1,2,3,4-tetrahydroisoquinolinesEnantiodivergent synthesis with high to excellent ee (82 to >99%) and isolated yields (80 to 94%). acs.orgresearchgate.net
Ru-BINAP complex(R)-1-Phenyl-1,2,3,4-tetrahydroisoquinolineEffective asymmetric hydrogenation. rsc.org
Ir-Josiphos-type binaphane ligands1-Aryl-1,2,3,4-tetrahydroisoquinolinesHigh yields and enantioselectivities. rsc.org

Aromatization and Dehydrogenation Reactions to Isoquinolines

The conversion of the 3,4-dihydroisoquinoline (B110456) ring to a fully aromatic isoquinoline (B145761) system is a significant transformation that can be achieved through various dehydrogenation methods. This aromatization process is often a key step in the synthesis of isoquinoline alkaloids and other related compounds.

Several reagents have been employed for the dehydrogenation of 3,4-dihydroisoquinolines. Elemental sulfur in a high-boiling solvent like decalin can effect the aromatization, although the efficiency can be dependent on the substitution pattern of the dihydroisoquinoline. thieme-connect.de For instance, the dehydrogenation of 1-(2-chlorophenyl)-3-methyl-3,4-dihydroisoquinoline with sulfur in refluxing decalin provides the corresponding isoquinoline in good yield. thieme-connect.de

Manganese(IV) oxide (MnO2) is another commonly used oxidizing agent for this purpose. The reaction is typically carried out in a non-polar solvent such as benzene (B151609) or toluene (B28343) at reflux temperatures. thieme-connect.de This method has been successfully applied to a range of 3,4-dihydroisoquinolines.

Table 2: Dehydrogenation of 3,4-Dihydroisoquinolines to Isoquinolines
ReagentSolventConditionsProductYieldReference
Sulfur (S)DecalinReflux1-(2-Chlorophenyl)-3-methylisoquinoline65% thieme-connect.de
Manganese(IV) Oxide (MnO2)Benzene or TolueneRefluxSubstituted Isoquinolines- thieme-connect.de

Electrophilic and Nucleophilic Substitution Reactions at Key Positions

The reactivity of the this compound scaffold towards electrophilic and nucleophilic substitution is largely dictated by the electronic nature of the imine bond and the aromatic rings. Direct electrophilic aromatic substitution on the dihydroisoquinoline ring system is not a common transformation due to the presence of the electron-withdrawing imine group.

Conversely, the C-1 position of the dihydroisoquinoline is electrophilic and highly susceptible to nucleophilic attack. This reactivity is a cornerstone of the derivatization of this scaffold. A wide range of nucleophiles, including organometallic reagents (e.g., Grignard and organolithium reagents), cyanide, and enolates, can add to the C=N double bond to form 1-substituted-1,2,3,4-tetrahydroisoquinolines. researchgate.net

A notable example is the C-4 alkylation of isoquinolines, which can proceed through a temporary dearomatization strategy involving a 1,2-dihydroisoquinoline (B1215523) intermediate. In this approach, the isoquinoline reacts with a nucleophile at C-1 to form a dihydroisoquinoline, which then acts as a nucleophile at C-4 towards an electrophile. Subsequent elimination restores the aromaticity of the isoquinoline ring, resulting in a C-4 substituted product. acs.org

Synthesis of 3,4-Dihydroisoquinoline N-Oxides and Related Oxidized Species

The nitrogen atom of the 3,4-dihydroisoquinoline ring can be oxidized to form a 3,4-dihydroisoquinoline N-oxide. These N-oxides are valuable synthetic intermediates, particularly in the context of nucleophilic additions to the C-1 position. The N-oxide functionality activates the imine bond, making the C-1 carbon even more electrophilic.

For example, 3,4-dihydroisoquinoline N-oxides can react with arylzinc reagents in the presence of a chiral ligand to afford enantiomerically enriched (S)-1-aryltetrahydroisoquinolines. nih.gov This reaction highlights the utility of N-oxides in stereoselective synthesis. The N-oxides themselves can be prepared by the oxidation of the corresponding 3,4-dihydroisoquinolines using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA).

Introduction of Amino Functionalities via Azide (B81097) Reactions

The introduction of amino functionalities into the 3,4-dihydroisoquinoline scaffold can be achieved through reactions with azides. Arenesulfonyl azides, such as tosyl azide, have been shown to react with dihydroisoquinolines. For instance, the reaction of 1,2-dihydro-2-methylisoquinoline-1-carbonitrile with tosyl azide leads to the formation of a 2,3-dihydro-2-methyl-3-p-tolylsulphonyliminoisoquinoline derivative. rsc.org This reaction proceeds via the addition of the azide to the enamine-like system of the dihydroisoquinoline, followed by nitrogen extrusion and rearrangement to form the sulfonylimino product. This method provides a route to introduce a nitrogen-containing substituent at the C-3 position of the isoquinoline ring system.

Formation of Carbothioamide Analogues

Carbothioamide analogues of the this compound scaffold can be synthesized, introducing a thiourea (B124793) moiety which is of interest in medicinal chemistry. N-Aryl-3,4-dihydroisoquinoline-2(1H)-carbothioamides have been prepared by reacting 1,2,3,4-tetrahydroisoquinoline with various aryl isothiocyanates. acs.org Although the starting material is the fully reduced tetrahydroisoquinoline, the resulting product is a derivative of the dihydroisoquinoline core, specifically at the nitrogen atom.

The reaction is typically carried out in a suitable solvent like acetone, often in the presence of a base such as potassium carbonate, and proceeds at room temperature. acs.org This one-step protocol allows for the synthesis of a library of N-aryl-3,4-dihydroisoquinoline carbothioamide analogues by varying the substituent on the aryl isothiocyanate.

Table 3: Synthesis of N-Aryl-3,4-dihydroisoquinoline-2(1H)-carbothioamides
Starting MaterialReagentConditionsProductYieldReference
1,2,3,4-TetrahydroisoquinolineAryl isothiocyanateK2CO3, Acetone, Room TemperatureN-Aryl-3,4-dihydroisoquinoline-2(1H)-carbothioamideUp to 93% acs.org

Computational and Theoretical Investigations of 1 4 Methylphenyl 3,4 Dihydroisoquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of molecules. For dihydroisoquinoline derivatives, these calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is vital for predicting how the molecule will interact with biological targets. For instance, DFT studies on similar heterocyclic compounds have been used to establish a favorable reactivity profile, which is a key indicator of their potential as drug candidates nih.gov. By analyzing the electronic structure, researchers can identify the most likely sites for metabolic reactions or for forming interactions with amino acid residues in a protein's active site.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-aryl-3,4-dihydroisoquinoline derivatives, docking studies have been employed to investigate their binding modes with various biological targets. These studies have shown that such compounds can form key interactions, including hydrogen bonds and hydrophobic interactions, with the active sites of enzymes like urease and leucine (B10760876) aminopeptidase (B13392206) nih.govfigshare.comnih.gov. For example, in studies of N-aryl-3,4-dihydroisoquinoline carbothioamide analogues as potential urease inhibitors, docking revealed that the most active compounds exhibited a favorable protein-ligand interaction profile nih.govfigshare.comacs.org. Specifically, the presence of electron-donating groups on the aryl ring was found to enhance inhibitory activity, a finding supported by the docking simulations which showed more aggressive interactions with the enzyme's active site nih.govacs.org.

Following docking, molecular dynamics (MD) simulations can provide a more dynamic view of the ligand-target complex, assessing its stability and the nature of the interactions over time. MD simulations have been used to study the stability of complexes between tetrahydroisoquinoline derivatives and biological targets like DNA gyrase nih.gov. These simulations can reveal conformational changes in both the ligand and the protein upon binding, offering deeper insights into the mechanism of action thescipub.comresearchgate.net.

In Silico Screening for Potential Biological Activities

Virtual or in silico screening is a powerful method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach has been applied to libraries of 3,4-dihydroisoquinoline (B110456) derivatives to discover potential inhibitors for various enzymes. For instance, a virtual screening of databases like ZINC and PubChem, followed by molecular docking, identified several 3,4-dihydroisoquinoline derivatives as potential inhibitors of leucine aminopeptidase, an enzyme implicated in cancer mdpi.com. This process involves filtering compounds based on criteria such as Lipinski's "rule of five" before performing docking calculations to predict binding affinity mdpi.comnih.gov.

Such screening campaigns can significantly narrow down the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process researchgate.net. The identified hits from virtual screening can then be further optimized to improve their potency and selectivity.

Structure-Based Drug Design (SBDD) Principles Applied to Dihydroisoquinoline Scaffolds

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the target protein to design and optimize ligands gardp.orgresearchgate.netbiosolveit.de. For dihydroisoquinoline scaffolds, SBDD principles have been applied to develop potent and selective inhibitors for various targets. By understanding the binding site of a target protein, medicinal chemists can design modifications to the dihydroisoquinoline core to enhance its binding affinity and specificity nih.govnih.gov.

For example, in the design of tubulin polymerization inhibitors, the docking poses of 1-phenyl-3,4-dihydroisoquinoline (B1582135) derivatives were found to be similar to that of colchicine (B1669291), a known tubulin inhibitor nih.gov. This information guided the design of new derivatives with improved cytotoxic activities nih.gov. SBDD is an iterative process where computational predictions guide chemical synthesis, and the experimental results of biological testing are used to refine the computational models for the next round of design gardp.org.

Prediction of Drug-Likeness and Pharmacokinetic Properties (in silico only)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the drug-likeness of compounds at an early stage of drug discovery profacgen.comjournalejmp.comresearchgate.net. These predictions help to identify candidates that are more likely to have favorable pharmacokinetic profiles in vivo. Various computational tools and web servers are available to calculate parameters such as lipophilicity (logP), aqueous solubility (logS), molecular weight, and the number of hydrogen bond donors and acceptors, which are all part of Lipinski's rule of five for assessing drug-likeness nih.gov.

For dihydroisoquinoline derivatives, in silico ADMET profiling has been conducted to evaluate their potential as drug candidates mdpi.comresearchgate.net. These studies predict properties like gastrointestinal absorption, blood-brain barrier penetration, and potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for metabolism mdpi.com. The results of these predictions help in prioritizing compounds for further development and can guide structural modifications to improve their ADMET properties profacgen.com.

Table of Predicted ADME Properties for Dihydroisoquinoline Derivatives

PropertyPredicted Value/RangeSignificance
Human Intestinal Absorption (HIA) GoodIndicates potential for oral bioavailability.
Blood-Brain Barrier (BBB) Penetration VariableImportant for CNS-targeting drugs.
CYP450 Substrate/Inhibitor Varies among isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) mdpi.comPredicts potential for drug-drug interactions.
Aqueous Solubility (logS) Generally moderateAffects absorption and formulation.
Skin Permeability (logKp) -5.19 to -7.27 cm/s mdpi.comIndicates the ability to be absorbed through the skin.

Table of Predicted Drug-Likeness Parameters for Dihydroisoquinoline Derivatives

Parameter (Lipinski's Rule of Five)GuidelineCompliance
Molecular Weight (MW) ≤ 500 DaGenerally compliant
LogP (Lipophilicity) ≤ 5Generally compliant
Hydrogen Bond Donors (HBD) ≤ 5Generally compliant
Hydrogen Bond Acceptors (HBA) ≤ 10Generally compliant
Bioavailability Score Typically ~0.55 eijppr.comIndicates good potential for oral bioavailability.

Structure Activity Relationship Sar Studies of 1 4 Methylphenyl 3,4 Dihydroisoquinoline Derivatives

Systematic Modification of the 4-Methylphenyl Moiety and its Impact on Biological Profiles

The 4-methylphenyl group at the 1-position of the dihydroisoquinoline scaffold is a crucial determinant of biological activity. Alterations to this moiety have been shown to significantly influence the pharmacological properties of the entire molecule.

Research into 1,4-disubstituted-3,4-dihydroisoquinoline derivatives as potential tubulin polymerization inhibitors has demonstrated the importance of substituents on this phenyl ring (referred to as the B ring in some studies). It has been observed that electron-donating groups on this ring are generally more favorable for cytotoxic activities. nih.gov For instance, a derivative with a methoxy (B1213986) group (OCH₃) at the 4'-position of the phenyl ring exhibited greater activity compared to derivatives with hydroxyl (OH), acetoxy (OCOCH₃), fluoro (F), or methyl (CH₃) groups at the same position. nih.gov

Further studies have indicated that the position and nature of the substituent are critical. A compound bearing both a 3'-hydroxyl and a 4'-methoxy group on the 1-phenyl B-ring was identified as having optimal bioactivity as a tubulin polymerization inhibitor. nih.gov The presence of an amino group (NH₂) at the 3'-position of the phenyl ring has also been found to be necessary for high cytotoxic activity. nih.gov In contrast, compounds with a 3'-methoxy or a 3'-acetamido (NHCOCH₃) group showed significantly lower activities. nih.gov

In the context of phosphodiesterase 4 (PDE4) inhibition, modifications to the phenyl ring have also proven to be significant. A primary structure-activity relationship study revealed that the attachment of a methoxy (CH₃O) group or a trifluoromethoxy (CF₃O) group at the para-position of the phenyl ring was beneficial for enhancing the inhibitory activity against PDE4B. ebi.ac.ukresearchgate.net

Table 1: Impact of 4-Methylphenyl Moiety Substituents on Biological Activity

Substituent at 4'-position Observed Biological Effect Target/Activity
-OCH₃ More active than -OH, -OCOCH₃, -F, and -CH₃ Cytotoxicity / Tubulin Polymerization Inhibition
-OH Less active than -OCH₃ Cytotoxicity / Tubulin Polymerization Inhibition
-OCOCH₃ Less active than -OCH₃ Cytotoxicity / Tubulin Polymerization Inhibition
-F Less active than -OCH₃ Cytotoxicity / Tubulin Polymerization Inhibition
-CH₃ Less active than -OCH₃ Cytotoxicity / Tubulin Polymerization Inhibition
3'-OH and 4'-OCH₃ Optimal bioactivity Tubulin Polymerization Inhibition
3'-NH₂ Necessary for high activity Cytotoxicity
4'-OCH₃ or 4'-OCF₃ Enhanced inhibitory activity PDE4B Inhibition

Influence of Substituents on the Dihydroisoquinoline Ring System

Substitutions on the dihydroisoquinoline ring system itself also play a pivotal role in modulating the biological activity of these compounds. The nature and position of these substituents can affect the molecule's interaction with its biological target.

Studies on 1,3-disubstituted 3,4-dihydroisoquinolines have explored their potential as spasmolytic agents. mdpi.com The introduction of substituents at the C-3 position, in addition to the phenyl group at C-1, creates a new class of derivatives with distinct pharmacological profiles. mdpi.com For example, the incorporation of an isopropyl group at the C-3 position has been investigated in the search for novel muscle relaxants. mdpi.com

In the context of PDE4 inhibitors, the addition of rigid substituents at the C-3 position of the related 1,2,3,4-tetrahydroisoquinoline (B50084) ring was found to be favorable for subtype selectivity. ebi.ac.ukresearchgate.net This suggests that the conformation of the molecule, influenced by substituents on the isoquinoline (B145761) core, is important for specific biological interactions. While this finding is on the fully saturated tetrahydroisoquinoline ring, it provides valuable insights into the potential effects of substitution on the partially saturated dihydroisoquinoline system. The introduction of a pyridinylmethyl side chain at the C-4 position of the isoquinoline ring has also been explored to potentially form interactions with additional regions of the target binding site, leading to moderate cytotoxic activities. nih.gov

Table 2: Influence of Dihydroisoquinoline Ring Substituents on Biological Activity

Position of Substituent Type of Substituent Observed Biological Effect
C-3 Isopropyl group Investigated for spasmolytic/muscle relaxant activity
C-3 Rigid substituents Favorable for PDE4B subtype selectivity
C-4 Pyridinylmethyl side chain Resulted in moderate cytotoxic activities

Stereochemical Effects on Biological Activity

Stereochemistry is a fundamental aspect of molecular pharmacology, and it plays a crucial role in the biological activity of chiral compounds like 1-(4-Methylphenyl)-3,4-dihydroisoquinoline derivatives. nih.gov The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with biological macromolecules, such as enzymes and receptors, which are themselves chiral. nih.gov

Generally, different stereoisomers (enantiomers and diastereomers) of a chiral drug can exhibit different pharmacological activities. nih.gov This is because the binding site of a biological target is often stereospecific, meaning it will interact preferentially with one stereoisomer over another. This can lead to one isomer being significantly more potent, having a different type of activity, or being metabolized differently than its counterpart. nih.gov

For instance, in studies of other classes of chiral compounds, it has been shown that only isomers with a specific configuration (e.g., the (5S, αS) isomers) display significant biological activity. nih.gov This stereoselectivity is often attributed to a better fit within the target's binding pocket or to stereoselective uptake by cells. nih.gov Although specific studies on the stereochemical effects of this compound are not detailed in the provided search results, the general principles of stereochemistry in drug action are directly applicable. Therefore, the synthesis and biological evaluation of individual stereoisomers of these derivatives are critical for understanding their full pharmacological potential and for developing more effective and selective therapeutic agents.

Establishment of Quantitative Structure-Activity Relationships (QSAR) for Dihydroisoquinoline Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable tools in drug discovery for predicting the activity of new compounds and for optimizing lead structures.

For analogues of the dihydroisoquinoline scaffold, such as tetrahydroisoquinolines, QSAR studies have been successfully applied to understand the structural requirements for various biological activities. For example, a QSAR analysis of 1,2,3,4-tetrahydroisoquinoline derivatives identified the water-accessible surface area as a key descriptor that correlates with their tumor specificity. nih.gov Another study on tetrahydroquinoline derivatives as potential anti-cancer agents developed a statistically significant QSAR model for predicting their activity against human lung cancer cell lines. unesp.br

Furthermore, QSAR models have been used to explore the antibacterial and antifungal properties of tetrahydroisoquinoline derivatives. researchgate.net These studies found a significant correlation between biological efficacy and physicochemical properties such as hydrophobicity (cLogP), the number of rotatable bonds, and a molecular shape index. researchgate.net

These examples, while not exclusively on this compound, demonstrate the utility of QSAR in this chemical space. By applying similar methodologies, it is possible to develop predictive models for this compound derivatives to guide the design of new analogues with improved potency and desired biological profiles. The development of a robust QSAR model typically involves calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and using statistical methods like multiple linear regression or machine learning to build the predictive equation. researchgate.netnih.gov

Table 3: Key Descriptors in QSAR Studies of Isoquinoline Analogues

Descriptor Biological Activity Correlation Compound Class
Water-Accessible Surface Area Correlated with tumor specificity 1,2,3,4-Tetrahydroisoquinoline derivatives
Hydrophobicity (cLogP) Significant correlation with efficacy Tetrahydroisoquinoline derivatives (antibacterial/antifungal)
Rotatable Bond Count Significant correlation with efficacy Tetrahydroisoquinoline derivatives (antibacterial/antifungal)
Molecular Shape Index Significant correlation with efficacy Tetrahydroisoquinoline derivatives (antibacterial/antifungal)

Mechanistic Insights into the Biological Activity of 1 4 Methylphenyl 3,4 Dihydroisoquinoline Analogues Preclinical in Vitro Studies

Enzyme Inhibition Mechanisms

Analogues of 1-(4-Methylphenyl)-3,4-dihydroisoquinoline have been identified as potent inhibitors of several key enzymes implicated in various pathological conditions. The following sections detail the inhibitory mechanisms against specific enzymes as demonstrated in in vitro and in silico studies.

Urease Inhibition and Binding Site Characterization (in vitro)

A series of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues have been synthesized and evaluated for their in vitro urease inhibitory activity. nih.govacs.org The entire library of 22 synthesized compounds demonstrated active inhibition against the urease enzyme, with IC₅₀ values ranging from 11.2 ± 0.81 to 56.7 ± 0.76 μM. nih.gov Notably, several analogues displayed more potent activity than the standard inhibitor, thiourea (B124793) (IC₅₀ = 21.7 ± 0.34 μM). nih.gov

Structure-activity relationship (SAR) studies indicated that the presence of electron-donating groups on the N-aryl ring enhanced the inhibitory potential. nih.gov Molecular docking studies on the most active compounds revealed favorable protein-ligand interactions within the urease active site, characterized by hydrogen bonding, hydrophobic interactions, and π-anion interactions. nih.gov The binding pocket of urease is known to be predominantly lined with hydrophobic amino acids, and the thiourea moiety present in the synthetic analogues is recognized for its ability to chelate the nickel ions within the enzyme's active site, thereby disrupting its activity. nih.govdergipark.org.trnih.gov

CompoundDescriptionUrease Inhibition IC₅₀ (μM)
Analogue 2N-(3-chloro-4-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide11.2 ± 0.81
Analogue 4N-(3-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide15.5 ± 0.49
Analogue 7N-(2,4-difluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide18.5 ± 0.65
Analogue 1N-(4-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide20.4 ± 0.22
Thiourea (Standard)-21.7 ± 0.34
Table 1: In Vitro Urease Inhibitory Activity of Selected N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues. nih.govacs.org

Leucine (B10760876) Aminopeptidase (B13392206) (LAP) Inhibitory Action (in silico and in vitro)

Leucine aminopeptidase (LAP) has been identified as a target for compounds with a 3,4-dihydroisoquinoline (B110456) scaffold. nih.govnih.gov Overexpression of LAP is associated with the proliferation, migration, and invasion of tumor cells. nih.gov In silico studies involving virtual screening and molecular docking have suggested that compounds featuring the 3,4-dihydroisoquinoline moiety are potentially active in inhibiting leucine aminopeptidase. nih.govnih.gov

Molecular docking analyses of selected compounds revealed hydrophobic and hydrogen-bonding interactions with key amino acid residues and zinc ions within the LAP binding pocket. nih.govresearchgate.net For instance, one discovered compound, diethyl 6,8-dibenzyloxy-3,4,-dihydroisoquinoline-3,3-dicarboxylate, exhibited interactions with essential amino acid residues for LAP inhibitory activity. nih.gov While these computational studies provide a strong basis for the potential of this class of compounds as LAP inhibitors, further in-depth in vitro and in vivo studies are required to confirm these findings. nih.govnih.gov

Phosphodiesterase-4 (PDE-4) Inhibitory Activity (in vitro)

Novel 1-phenyl-3,4-dihydroisoquinoline (B1582135) amide derivatives have been developed and evaluated as potential inhibitors of phosphodiesterase 4 (PDE4), an enzyme family that catalyzes the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP). researchgate.netnih.gov The PDE4B subtype, in particular, is a key target for anti-inflammatory therapies. researchgate.net

In vitro studies demonstrated that many of the synthesized compounds in this series exhibited moderate to potent inhibitory activity against PDE4B. researchgate.net Structure-activity relationship analysis revealed that attaching a methoxy (B1213986) or trifluoromethoxy group to the para-position of the C1-phenyl ring was beneficial for enhancing PDE4B inhibitory activity. researchgate.net Furthermore, substitutions on the C-3 side chain phenyl ring, such as a methoxy group or a halogen atom at the ortho-position, were found to improve both inhibitory activity and selectivity for the PDE4B subtype. nih.gov One notable compound from this series, compound 19, showed strong inhibition against PDE4B with an IC₅₀ of 0.88 μM and was 21 times more selective for PDE4B over PDE4D compared to the standard inhibitor, rolipram. researchgate.net

CompoundPDE4B Inhibition IC₅₀ (μM)Selectivity (PDE4D/PDE4B)
Compound 190.88>21
Compound 280.22Excellent (exact value not specified)
Rolipram (Standard)--
Table 2: In Vitro PDE4B Inhibitory Activity of Selected 1-Phenyl-3,4-dihydroisoquinoline Analogues. researchgate.net

Carbonic Anhydrase (CA) Inhibition and Enzyme-Ligand Interactions (in vitro)

Derivatives of the 3,4-dihydroisoquinoline scaffold containing a sulfonamide group have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govresearchgate.net The sulfonamide moiety is a key feature for CA inhibition, primarily through its interaction with the zinc ion in the enzyme's active site. nih.govresearchgate.net

Enzymatic assays against various hCA isoforms (ubiquitous hCA I and II, and tumor-associated hCA IX and hCA XIV) showed that the inhibitory potency and selectivity are influenced by the substituents at the C-1 position of the isoquinoline (B145761) ring. nih.gov Certain derivatives with small C-1 substituents demonstrated potent inhibitory effects in the nanomolar range against hCA IX and hCA XIV, while showing lower affinity for the widespread hCA II isoform. nih.govresearchgate.net

X-ray crystallography studies of a derivative in complex with hCA II confirmed the direct interaction between the sulfonamide group and the catalytic zinc ion. nih.govresearchgate.net Docking experiments further elucidated the hypothetical interactions within the catalytic binding site for the most active and selective inhibitors of hCA IX and hCA XIV. nih.gov

Compound/AnalogueTarget IsoformInhibitory Effect (Concentration)
3,4-Dihydroisoquinoline-2(1H)-sulfonamide derivativeshCA IXPotent (Nanomolar)
3,4-Dihydroisoquinoline-2(1H)-sulfonamide derivativeshCA XIVPotent (Nanomolar)
3,4-Dihydroisoquinoline-2(1H)-sulfonamide derivativeshCA IILow Affinity
Table 3: In Vitro Inhibitory Profile of 3,4-Dihydroisoquinoline-2(1H)-sulfonamide Analogues against Human Carbonic Anhydrase Isoforms. nih.govresearchgate.net

Interaction with Cellular Targets

Beyond direct enzyme inhibition, this compound analogues have been shown to interact with fundamental cellular components, leading to cytotoxic effects in cancer cell lines.

Tubulin Polymerization Inhibition and Cytotoxicity in Cell Lines (in vitro)

A series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives have been designed and synthesized as inhibitors of tubulin polymerization, a critical process for cell division. nih.gov Their cytotoxic activities were evaluated in vitro against the human CEM leukemia cell line. nih.gov

Most of the synthesized compounds displayed moderate cytotoxic activities. nih.gov Structure-activity relationship studies indicated that electron-donating substituents on the B ring (the phenyl ring at the C-1 position) were favorable for cytotoxic activity. nih.gov Compound 32 from this series proved to be the most potent, with an IC₅₀ of 0.64 μM against the CEM cell line. nih.gov Subsequent tubulin assembly assays confirmed that this compound effectively inhibits tubulin polymerization. nih.gov Molecular docking studies suggest a hypothetical binding mode within the colchicine-binding site of tubulin, where the two phenyl rings of the inhibitor interact with hydrophobic pockets. nih.gov

CompoundCytotoxicity IC₅₀ (μM) against CEM leukemia cell lineTubulin Polymerization Inhibition
Compound 214.10-
Compound 320.64Confirmed
Table 4: In Vitro Cytotoxicity and Tubulin Polymerization Inhibition of 1,4-Disubstituted-3,4-dihydroisoquinoline Derivatives. nih.gov

Neuroprotective Effects in Cell-Based Models (in vitro)

Analogues of this compound have demonstrated notable neuroprotective properties in various in vitro models of neurotoxicity and oxidative stress. These studies, primarily conducted in neuronal cell lines such as SH-SY5Y and PC12, provide crucial insights into the potential mechanisms underlying their protective effects against neuronal damage.

In studies involving oxidative stress induced by agents like hydrogen peroxide or tert-butyl hydroperoxide (TBHP), certain dihydroisoquinoline derivatives have been shown to enhance cell viability and reduce apoptosis. nih.gov The protective mechanisms often involve the mitigation of intracellular reactive oxygen species (ROS) accumulation and the preservation of mitochondrial function. nih.gov For instance, some analogues have been observed to restore the mitochondrial membrane potential, which is often compromised in neurotoxic conditions. nih.gov

Furthermore, the neuroprotective activity of these compounds is linked to their ability to modulate key signaling pathways involved in cell survival and apoptosis. Western blot analyses in such studies have revealed that treatment with these compounds can lead to an upregulation of anti-apoptotic proteins like Bcl-2 and a downregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3. nih.gov Some research also points to the involvement of the Akt signaling pathway, a critical regulator of neuronal survival. nih.gov

The table below summarizes findings from representative in vitro neuroprotective studies on analogues.

Assay Type Cell Line Inducing Agent Key Findings Reference
Cell Viability (MTT Assay)SH-SY5YTBHPIncreased cell viability in a dose-dependent manner. nih.gov
Apoptosis (Annexin V-FITC)SH-SY5YTBHPSignificantly decreased the rate of apoptosis. nih.gov
Intracellular ROSNeuro-2AH₂O₂Scavenged intracellular reactive oxygen species. mdpi.com
Mitochondrial FunctionNeuroblastoma CellsNeurotoxinsRestored mitochondrial membrane potential. nih.gov

Receptor Binding and Modulation Studies (in vitro)

The structural scaffold of 1-phenyl-dihydroisoquinoline and its tetrahydroisoquinoline analogues has been identified as a promising pharmacophore for targeting various receptors, particularly dopamine (B1211576) receptors. In vitro receptor binding assays, typically employing radioligand competition, have been instrumental in characterizing the affinity and selectivity of these compounds.

Studies have shown that certain 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631) analogues act as antagonists for the D1 dopamine receptor. nih.gov The affinity for this receptor is influenced by the substitution pattern on both the isoquinoline core and the pendant phenyl ring. For example, the presence of specific halo and hydroxy substituents can significantly modulate D1 receptor binding affinity. nih.gov Molecular modeling and quantitative structure-activity relationship (QSAR) studies have been used to refine the understanding of the pharmacophore required for D1 antagonist activity, highlighting the importance of the nitrogen position and the orientation of the phenyl ring. nih.gov

While much of the research has focused on dopamine receptors, the broad pharmacological potential of this scaffold suggests possible interactions with other receptor systems, which remains an area for further investigation.

Compound Class Receptor Target Assay Type Observed Activity Reference
1-Phenyl-1,2,3,4-tetrahydroisoquinolinesDopamine D1Radioligand Competition ([³H]SCH23390)Antagonist activity, with affinity modulated by substituents. nih.gov

Investigation of Other Reported Biological Activities (in vitro)

Anti-hypoxic and Analgesic Activity

In vitro studies have begun to explore the potential of this compound analogues in other therapeutic areas, including anti-hypoxic and analgesic activities.

Anti-hypoxic Activity: In cell-based models of hypoxia, where cells are deprived of adequate oxygen supply, certain related heterocyclic compounds have been evaluated for their ability to enhance cell survival. These assays typically involve exposing cell cultures, such as PC12 cells, to hypoxic conditions and measuring cell viability. nih.gov Some flavonoids with structural similarities have shown the ability to protect cells from hypoxia-induced damage, suggesting that dihydroisoquinoline analogues could be promising candidates for similar activities. nih.gov The mechanism may involve the modulation of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF) expression. nih.gov

Analgesic Activity: The analgesic potential of this chemical class has been investigated through in vitro assays that target mechanisms of pain and inflammation. For instance, some (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes. researchgate.net Certain analogues were found to be weak inhibitors of COX-1 but displayed moderate inhibitory effects on COX-2, suggesting a potential mechanism for anti-inflammatory and analgesic effects. researchgate.net

Activity Assay Type Target/Model Key Findings Reference
Anti-hypoxicCell Viability (CCK-8)Hypoxic PC12 CellsRelated compounds showed protection against hypoxia-induced cell death. nih.gov
AnalgesicCyclooxygenase InhibitionOvine COX-1/COX-2Moderate and selective inhibition of COX-2 by some analogues. researchgate.net

Antimicrobial Activity (e.g., against Staphylococcus aureus)

The quinoline (B57606) and isoquinoline scaffolds are present in many compounds with known antimicrobial properties. Analogues of this compound have been investigated for their in vitro activity against various bacterial strains, including the clinically significant pathogen Staphylococcus aureus.

The standard method for evaluating antibacterial activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. nih.gov Studies on certain dihydroisoquinoline derivatives have demonstrated significant inhibitory effects against both methicillin-sensitive S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA). nih.gov The mechanism of action for some of these compounds appears to involve targeting the bacterial cell membrane, leading to increased membrane permeability. nih.gov Furthermore, sub-inhibitory concentrations of these compounds have been shown to effectively inhibit biofilm formation, a key virulence factor for S. aureus. nih.gov

Bacterial Strain Assay Type Key Findings Reference
Staphylococcus aureus (MSSA & MRSA)Minimum Inhibitory Concentration (MIC)Significant inhibitory effects observed. nih.gov
Staphylococcus aureusBiofilm InhibitionEffective inhibition of biofilm formation at sub-inhibitory concentrations. nih.gov
Staphylococcus aureusTime-Kill AssayPotent bactericidal activity demonstrated. nih.gov

Antioxidant Potential

The capacity of this compound analogues to act as antioxidants has been assessed through various in vitro chemical assays. These assays measure the ability of a compound to scavenge free radicals or chelate pro-oxidant metals.

Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the nitric oxide scavenging assay. japsonline.com In these tests, the antioxidant compound reduces the stable free radical, leading to a measurable change in absorbance. Studies on structurally related compounds have shown a concentration-dependent ability to scavenge these free radicals. japsonline.comnih.gov The antioxidant activity of isoquinoline alkaloids like berberine (B55584) has been well-documented across multiple in vitro models, including lipid peroxidation and superoxide (B77818) scavenging assays, providing a strong rationale for investigating the antioxidant potential of synthetic analogues. nih.gov

Assay Type Principle Observation Reference
DPPH Radical ScavengingMeasures the ability to donate a hydrogen atom to the DPPH radical.Related compounds showed significant scavenging activity. japsonline.com
Nitric Oxide ScavengingMeasures the ability to inhibit the production of nitric oxide radicals.Dihydroisoquinoline analogues demonstrated scavenging potential. japsonline.com
ABTS Radical ScavengingMeasures the scavenging of the ABTS radical cation.Isoquinoline alkaloids show potent activity. nih.gov
Iron Chelating ActivityMeasures the ability to bind ferrous ions, preventing their participation in radical-generating reactions.Berberine, an isoquinoline alkaloid, exhibited iron-chelating properties. nih.gov

Acaricidal Activity against Specific Mite Species (in vitro)

Derivatives of the isoquinoline scaffold have also been explored for their potential as acaricides, or agents that kill mites and ticks. In vitro assays are crucial for the initial screening and determination of the efficacy of these compounds against specific mite species.

One common in vitro method involves the direct exposure of mites, such as Psoroptes cuniculi (a mange mite), to various concentrations of the test compound. researchgate.net The activity is then assessed by observing mite mortality over a specific period. Studies on a series of 2-aryl-1-cyano-1,2,3,4-tetrahydroisoquinolines, which are analogues of the core structure, have demonstrated varying degrees of acaricidal activity. researchgate.net The efficacy of these compounds is often compared to a standard acaricidal drug like ivermectin. Structure-activity relationship (SAR) studies have been conducted to understand how different substituents on the N-phenyl ring influence the acaricidal potency. researchgate.net

Mite Species Compound Class Observation Reference
Psoroptes cuniculi2-Aryl-1-cyano-1,2,3,4-tetrahydroisoquinolinesShowed acaricidal activity at a concentration of 1.0 mg/mL. researchgate.net

Contractile Activity

Preclinical in vitro studies have explored the effects of this compound analogues on the contractile activity of smooth muscle tissues. Research in this area aims to understand how these compounds modulate smooth muscle function, which is a key factor in various physiological processes. The investigations reveal that structural variations within this chemical class can lead to either smooth muscle relaxation (spasmolytic activity) or contraction.

Research into novel 1,3-disubstituted 3,4-dihydroisoquinolines has highlighted their potential as spasmolytic agents, intended to reduce excessive smooth muscle spasms. nih.govmdpi.com These studies often compare the activity of new analogues to established musculotropic drugs like papaverine (B1678415) and mebeverine, which directly reduce the contractility of smooth muscle cells. mdpi.com The mechanism of action for these antispasmodic effects can involve impacting the biochemical processes that govern smooth muscle contractions. mdpi.com

One specific analogue, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ), was investigated for its effects on the spontaneous contractile activity of isolated rat stomach smooth muscle preparations. nih.gov In this ex vivo model, DIQ induced contractions in a concentration-dependent manner, with significant changes to the strength, frequency, and amplitude of spontaneous contractions observed for up to 15 minutes. nih.gov The maximum tonic contraction was typically observed around 1.5 minutes after application. nih.gov The study found that DIQ's contractile effect is likely mediated through the activation of muscarinic acetylcholine (B1216132) receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors. nih.gov Further investigation into the mechanism revealed the involvement of calcium ions, as the contractile response to DIQ was significantly diminished by the L-type Ca2+ channel blocker nifedipine. nih.gov

The table below summarizes the effect of DIQ on the contractile strength of smooth muscle preparations in the presence of a calcium channel blocker.

Compound/ConditionConcentrationContractile Strength (mN)
DIQ50 μM2.99 ± 0.17
DIQ + Nifedipine50 μM + 0.5 μM0.36 ± 0.06

Data sourced from preclinical ex vivo studies on rat stomach smooth muscle preparations. nih.gov

In contrast to the contractile effects of DIQ, studies on structurally related tetrahydroisoquinoline alkaloids have demonstrated potent vasorelaxant effects. biomedpharmajournal.org For example, the analogue 1-(3′-Bromo-4′-hydroxyphenyl-5′-methoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (F-19) was shown to have a concentration-dependent vasorelaxant effect on rat aortic rings that were pre-contracted with potassium chloride (KCl). biomedpharmajournal.org This relaxation effect indicates an inhibition of smooth muscle contraction in vascular tissue. biomedpharmajournal.org The half-maximal inhibitory concentration (IC50) for F-19 was determined to be 44.6 μM, quantifying its potency as a vasorelaxant agent in this in vitro model. biomedpharmajournal.org

The table below presents the vasorelaxant activity of the F-19 analogue on aortic contractile activity.

CompoundEffectModelIC₅₀ Value
F-19VasorelaxationKCl-induced contraction in rat aorta44.6 μM

Data sourced from preclinical in vitro studies. biomedpharmajournal.org

Collectively, these preclinical in vitro findings suggest that the 1-phenyl-3,4-dihydroisoquinoline scaffold and its analogues are versatile modulators of smooth muscle contractility. Depending on the specific substitutions on the isoquinoline and phenyl rings, these compounds can either induce contraction, as seen with DIQ in gastric smooth muscle, or cause relaxation, as observed with F-19 in vascular smooth muscle. nih.govbiomedpharmajournal.org This dual activity underscores the complexity of their pharmacological profiles and the importance of specific structural features in determining their biological effects.

Applications in Chemical Biology and Advanced Organic Synthesis

Development of 1-(4-Methylphenyl)-3,4-dihydroisoquinoline as Chemical Probes for Biological Research

The 1-aryl-3,4-dihydroisoquinoline scaffold, including the 1-(4-methylphenyl) derivative, has emerged as a promising pharmacophore for the development of chemical probes to investigate biological processes, particularly in the context of cancer research. These compounds have been identified as potential tubulin polymerization inhibitors. nih.govnih.govresearchgate.net Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. Molecules that can interfere with tubulin dynamics are valuable tools for studying the cell cycle and can also serve as leads for anticancer drugs.

Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the polymerization of tubulin and for their cytotoxic effects against cancer cell lines. nih.gov For instance, a series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives, including a compound with a 1-p-tolyl group, were designed as analogs of combretastatin (B1194345) A-4 (CA-4), a known tubulin inhibitor. Many of these compounds displayed moderate to good cytotoxic activities against leukemia cell lines. nih.gov Molecular docking studies have suggested that these compounds bind to the colchicine-binding site on tubulin, thereby disrupting microtubule formation. nih.govnih.gov

The development of these molecules as chemical probes allows researchers to study the intricate processes of microtubule dynamics and their role in cell division and proliferation. By modifying the structure of this compound, researchers can fine-tune the compound's potency and selectivity, leading to more precise tools for biological investigation.

Table 1: Biological Activity of Selected 1-Aryl-3,4-dihydroisoquinoline Derivatives as Tubulin Polymerization Inhibitors

Compound1-Aryl SubstituentModificationsBiological Activity (IC₅₀)Cell LineReference
Derivative A4-Methylphenyl (p-tolyl)Additional substituent at C4Moderate cytotoxicityCEM Leukemia nih.gov
Derivative BPhenylVarious substituents on the phenyl ringPotential tubulin polymerization inhibitors- nih.gov
Derivative C3'-hydroxy-4'-methoxyphenyl-Optimal bioactivity among tested compounds- nih.gov

Utilization as Intermediates in the Synthesis of Complex Natural Products and Bioactive Molecules

The this compound core is a key structural motif found in a wide array of naturally occurring isoquinoline (B145761) alkaloids, many of which exhibit significant biological activities. nih.gov Consequently, this compound serves as a crucial intermediate or building block in the total synthesis of these complex molecules. illinois.edusigmaaldrich.comresearchgate.net The Bischler-Napieralski reaction is a cornerstone in synthetic strategies, allowing for the construction of the 1-substituted-3,4-dihydroisoquinoline skeleton from β-phenylethylamides. pharmaguideline.comrsc.orgwikipedia.orgorganic-chemistry.org

Once synthesized, this compound can be further elaborated to access a variety of alkaloid classes. For example, reduction of the imine functionality leads to the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084), a core structure in numerous alkaloids. rsc.orgnih.gov Further synthetic manipulations can introduce additional rings and functional groups, leading to complex polycyclic structures. The strategic importance of 1-aryl-3,4-dihydroisoquinolines is evident in synthetic approaches towards aporphine, protoberberine, and other related alkaloids. nih.govfrontiersin.org The synthesis of these complex natural products allows for the confirmation of their structures and provides a platform for the generation of analogs with potentially improved therapeutic properties.

Table 2: Major Classes of Isoquinoline Alkaloids Accessible from 1-Aryl-3,4-dihydroisoquinoline Intermediates

Alkaloid ClassGeneral StructureKey Synthetic Transformation from DihydroisoquinolineReference
Simple Tetrahydroisoquinolines1-Aryl-1,2,3,4-tetrahydroisoquinolineReduction of the C=N bond rsc.orgnih.gov
BenzylisoquinolinesTetrahydroisoquinoline with a benzyl (B1604629) group at C1Elaboration of the 1-aryl group researchgate.net
AporphinesTetracyclic system with a biphenyl (B1667301) linkageIntramolecular C-C bond formation nih.gov
ProtoberberinesTetracyclic system with a dibenzo[a,g]quinolizidine coreAnnulation to form an additional ring nih.gov

Role as Precursors for Other Nitrogen-Containing Heterocycles

The reactivity of the imine bond in this compound makes it a versatile precursor for the synthesis of other nitrogen-containing heterocyclic systems. organic-chemistry.org A straightforward transformation is the dehydrogenation to the corresponding fully aromatic isoquinoline. pharmaguideline.comorganic-chemistry.orgthieme-connect.de This aromatization can be achieved using various reagents, such as sulfur or manganese(IV) oxide, providing access to another important class of heterocyclic compounds. thieme-connect.de

Beyond simple aromatization, the dihydroisoquinoline ring can undergo more complex transformations, including ring expansions and rearrangements, to yield different heterocyclic scaffolds. For instance, reactions involving the nitrogen atom and the C=N bond can lead to the formation of larger rings. Research has shown that 3,4-dihydroisoquinolines can be converted into 4,5-dihydro-3H-benzo rsc.orgnih.govdiazepines, a seven-membered heterocyclic system, through a formal N-insertion process. researchgate.netdntb.gov.ua Such transformations significantly expand the synthetic utility of this compound, allowing for its use in the generation of diverse heterocyclic libraries for drug discovery and materials science. nih.govnih.gov

Table 3: Transformations of this compound to Other Nitrogen-Containing Heterocycles

Starting MaterialReagents and ConditionsProductHeterocyclic SystemReference
This compoundSulfur, heat or MnO₂, heat1-(4-Methylphenyl)isoquinolineIsoquinoline thieme-connect.de
3,4-Dihydroisoquinoline (B110456)N-Amination followed by rearrangement4,5-Dihydro-3H-benzo rsc.orgnih.govdiazepineBenzodiazepine researchgate.netdntb.gov.ua

Potential in Catalysis and Methodological Organic Chemistry

In the realm of methodological organic chemistry, this compound and related 1-aryl-3,4-dihydroisoquinolines are valuable substrates for the development of new synthetic methods, particularly in the field of asymmetric catalysis. The prochiral imine bond presents an opportunity for enantioselective transformations, leading to the synthesis of chiral 1,2,3,4-tetrahydroisoquinolines. nih.gov

A significant area of research has been the asymmetric reduction of 1-aryl-3,4-dihydroisoquinolines. This can be achieved through both asymmetric hydrogenation and asymmetric transfer hydrogenation, employing chiral transition metal catalysts. researchgate.netmdpi.complu.mxdicp.ac.cn Catalysts based on iridium and ruthenium, in combination with chiral ligands, have been shown to be effective in reducing the C=N bond with high enantioselectivity. mdpi.complu.mx The resulting chiral 1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline (B46801) is a valuable building block for the synthesis of enantiopure alkaloids and pharmaceuticals.

The development of these asymmetric methods is a key focus of modern organic chemistry, as the biological activity of many molecules is dependent on their stereochemistry. The use of this compound as a model substrate in these studies helps to advance the field of asymmetric catalysis and provides efficient routes to valuable chiral compounds. Furthermore, the dihydroisoquinoline scaffold can be incorporated into ligands for transition metal catalysis, opening up further possibilities for its application in synthetic methodology. nih.govnih.govfrontiersin.orgmdpi.com

Table 4: Methodologies in Asymmetric Reduction of 1-Aryl-3,4-dihydroisoquinolines

MethodCatalyst SystemKey FeaturesProductReference
Asymmetric Transfer HydrogenationCp*Ir(TsDPEN) complexUse of formic acid/triethylamine as a hydrogen sourceEnantioenriched 1-aryl-1,2,3,4-tetrahydroisoquinolines researchgate.net
Asymmetric Hydrogenation[Ir(COD)Cl]₂ / Chiral phosphine (B1218219) ligandsHigh enantioselectivity under hydrogen pressureEnantioenriched 1-aryl-1,2,3,4-tetrahydroisoquinolines plu.mx
Asymmetric HydrogenationRu-based catalystsHeterogeneous and homogeneous systemsEnantioenriched 1-aryl-1,2,3,4-tetrahydroisoquinolines mdpi.com

Future Directions and Emerging Research Avenues for 1 4 Methylphenyl 3,4 Dihydroisoquinoline

Rational Design and Synthesis of Next-Generation Dihydroisoquinoline Scaffolds

The rational design of next-generation scaffolds based on 1-(4-Methylphenyl)-3,4-dihydroisoquinoline is a key area for future research, aiming to enhance potency, selectivity, and pharmacokinetic properties. This endeavor relies heavily on understanding the structure-activity relationships (SAR) of the dihydroisoquinoline core. For instance, studies on analogous 1-phenyl-3,4-dihydroisoquinoline (B1582135) derivatives have shown that substitutions on the pendant phenyl ring (the 'B-ring') can dramatically influence biological activity.

One promising direction is the exploration of this scaffold as a tubulin polymerization inhibitor. Research on similar compounds has demonstrated that the two phenyl rings can interact with hydrophobic pockets in the colchicine (B1669291) binding site of tubulin. nih.govnih.gov The design of new analogs would involve modifying the 4-methylphenyl group and the main isoquinoline (B145761) ring system to optimize these interactions. Molecular docking studies can be employed to predict the binding modes of newly designed compounds, guiding the synthetic efforts toward molecules with higher predicted affinity and efficacy. nih.govnih.gov

Future synthetic strategies will focus on creating libraries of derivatives with diverse substitutions. For example, introducing electron-donating groups on the B-ring has been found to be favorable for cytotoxic activities in some 1,4-disubstituted-3,4-dihydroisoquinoline series. nih.gov The table below outlines a conceptual approach to the rational design of new analogs based on potential biological targets.

Target Design Strategy Rationale Example Modification on this compound
TubulinOptimize hydrophobic interactions in the colchicine binding site.Enhance anti-proliferative activity by disrupting microtubule dynamics. nih.govIntroduction of hydroxyl or methoxy (B1213986) groups on the 4-methylphenyl ring.
JNK3Target the ATP-binding site with specific hydrogen bond acceptors.Develop selective inhibitors for neurodegenerative diseases. nih.govAddition of chloro or other halogen substituents to the phenyl ring.
PDE4Modify side chains to interact with the catalytic domain.Create anti-inflammatory agents by modulating cAMP levels. nih.govAddition of amide-containing side chains at various positions of the isoquinoline core.
UreaseIncorporate moieties that can interact with the nickel ions in the active site.Develop treatments for H. pylori infections. acs.orgSynthesis of carbothioamide derivatives of the dihydroisoquinoline nitrogen.

These rationally designed analogs can be synthesized through established chemical routes, such as the Bischler-Napieralski reaction, followed by further modifications to build a library of compounds for biological screening. mdpi.comrsc.org

Advanced Mechanistic Elucidation of Biological Actions Using -omics Technologies (in vitro)

While classical pharmacological assays are crucial, a deeper understanding of the cellular impact of this compound and its next-generation analogs requires the application of advanced -omics technologies. These high-throughput methods can provide an unbiased, system-wide view of the molecular changes induced by the compound, revealing novel mechanisms of action and potential off-target effects.

Transcriptomics , using techniques like RNA-sequencing, could reveal the full spectrum of gene expression changes in cancer cell lines upon treatment. For example, if a derivative is designed to be a PARP inhibitor, transcriptomic analysis could identify differentially expressed genes in pathways related to DNA damage repair, cell cycle regulation, and senescence, providing insight into the compound's synergy with other chemotherapeutics. researchgate.netnih.gov This approach helps to build a comprehensive picture of the cellular response beyond the primary target.

Proteomics offers a direct window into the functional machinery of the cell. Mass spectrometry-based proteomics can identify the protein targets of a compound and quantify changes in protein expression and post-translational modifications. aacrjournals.org For analogs designed as microtubule inhibitors, proteomic studies could confirm their interaction with different tubulin isotypes and identify other proteins whose expression is altered, potentially revealing mechanisms of resistance. aacrjournals.orgnih.govnih.gov A biotinylated probe of the lead compound could be synthesized to perform protein pull-down assays, allowing for the identification of direct binding partners. bohrium.com

The integration of these -omics datasets would provide a powerful, multi-layered understanding of the biological actions of novel dihydroisoquinoline scaffolds, facilitating the identification of biomarkers for efficacy and guiding further drug development.

Exploration of New Synthetic Strategies for Scalable and Sustainable Production

The translation of a promising chemical entity from a laboratory curiosity to a viable therapeutic candidate hinges on the development of efficient, scalable, and sustainable synthetic methods. The classical Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines and is generally effective. jk-sci.comorganic-chemistry.orgnrochemistry.comwikipedia.org It involves the acid-catalyzed cyclization of β-arylethylamides. nrochemistry.comwikipedia.org

However, traditional conditions often require harsh reagents like POCl₃ or P₂O₅ and high temperatures, which can be problematic for substrates with sensitive functional groups and are not ideal from a green chemistry perspective. organic-chemistry.orgorganic-chemistry.org Future research must focus on optimizing this and other synthetic routes.

Key areas for exploration include:

Milder Reaction Conditions: The development of methods that proceed at lower temperatures and with less aggressive reagents is crucial. For example, the use of bromotriphenoxyphosphonium bromide has been shown to effect the Bischler-Napieralski cyclization at temperatures as low as -60 °C, offering a significant advantage for sensitive molecules. organic-chemistry.org

Catalytic Approaches: Moving from stoichiometric activating agents to catalytic systems would significantly improve the sustainability of the synthesis. Recent work has shown that Cu/Co synergistic catalysis in a metal-organic framework (MOF) can achieve the selective synthesis of dihydroisoquinolines under milder, eco-friendly conditions. sciengine.com

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields for reactions like the Bischler-Napieralski and Pictet-Spengler cyclizations, making the process more efficient for library synthesis and scale-up. organic-chemistry.orgorganic-chemistry.org

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and consistency. Adapting the synthesis of this compound to a flow process could enable large-scale, automated production.

Photocatalysis: Emerging strategies, such as photocatalytic [4 + 2] skeleton-editing, offer novel and convergent pathways to dihydroisoquinoline-related structures from simple precursors, representing a frontier in sustainable synthesis. nih.gov

The table below summarizes some modern approaches to the synthesis of the 3,4-dihydroisoquinoline (B110456) core.

Synthetic Method Key Features Advantages for Scalability & Sustainability Reference
Modified Bischler-NapieralskiUse of Tf₂O with phenylethanols and nitriles.Tandem annulation, avoids pre-formation of amide. organic-chemistry.org
Mild Bischler-NapieralskiEmploys bromotriphenoxyphosphonium bromide.Very low reaction temperatures (-60 °C), suitable for sensitive substrates. organic-chemistry.org
Microwave-Assisted CyclizationUses microwave irradiation for Bischler-Napieralski or Pictet-Spengler reactions.Rapid reaction times, efficient for library production. organic-chemistry.orgorganic-chemistry.org
MOF-Catalyzed OxydehydrogenationCu NPs@MOF catalyst for dehydrogenation of tetrahydroisoquinolines.High selectivity, eco-friendly, catalyst is recyclable. sciengine.com
Three-Component SynthesisCyclization of alkylbenzenes with an aldehyde and a nitrile.Convergent, "one-pot" reaction. researchgate.net

Conceptual Frameworks for Target-Specific Therapeutic Agent Development

The 1-aryl-3,4-dihydroisoquinoline scaffold is a versatile template that can be adapted to target a wide range of biological molecules, moving beyond the traditional focus on G-protein coupled receptors and ion channels. A conceptual framework for future development involves identifying disease-relevant proteins and designing derivatives of this compound that can modulate their function.

One powerful strategy is structure-based drug design , where the three-dimensional structure of a target protein is used to guide the design of inhibitors. nih.gov For example, the discovery of 1-aryl-3,4-dihydroisoquinolines as inhibitors of the JNK3 kinase was guided by X-ray crystallography, which revealed an unusual binding mode involving a chloro substituent forming a hydrogen bond with the kinase hinge region. nih.gov This highlights how subtle modifications to the scaffold can achieve high potency and selectivity for a specific target.

Another conceptual framework is the targeting of protein-protein interactions (PPIs) . While challenging due to the large and often flat nature of PPI interfaces, the development of small molecules that can either inhibit or stabilize these interactions is a growing field. phddata.orgvu.nl The dihydroisoquinoline scaffold, with its rigid core and multiple points for diversification, could serve as a platform for designing molecules that fit into pockets at these interfaces, disrupting critical cellular signaling pathways in diseases like cancer.

Furthermore, the principle of scaffold hopping and fragment-based design can be applied. By identifying the key pharmacophoric features of known inhibitors for a particular target, fragments of this compound can be used as starting points to build novel inhibitors that maintain the essential binding interactions while possessing new intellectual property and potentially improved properties. nih.gov This approach has been successfully used to develop novel 1-phenyl-3,4-dihydroisoquinoline inhibitors of phosphodiesterase 4 (PDE4). nih.gov

The ultimate goal is to leverage the chemical tractability of the this compound scaffold to create a pipeline of target-specific therapeutic agents for a range of diseases, from cancer to neurodegenerative disorders and inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Methylphenyl)-3,4-dihydroisoquinoline, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via condensation reactions between substituted aniline derivatives and isoquinoline precursors, followed by cyclization. Key steps include:

  • Step 1 : Use of a Buchwald-Hartwig amination or Ullmann coupling to introduce the 4-methylphenyl group.
  • Step 2 : Cyclization under acidic or basic conditions to form the dihydroisoquinoline core .
  • Optimization : Employ Design of Experiments (DoE) to vary parameters like temperature, solvent polarity, and catalyst loading. Statistical tools (e.g., response surface methodology) can identify optimal conditions, reducing trial-and-error approaches .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Techniques :

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry and substituent positions, with aromatic protons appearing as distinct multiplet signals (δ 6.5–8.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural determination, single-crystal X-ray diffraction is recommended, as used in analogous isoquinoline derivatives .

Q. What purification strategies are suitable for isolating this compound from complex reaction mixtures?

  • Methods :

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.
  • HPLC : For high-purity requirements, reverse-phase HPLC with acetonitrile/water mobile phases is effective .

Advanced Research Questions

Q. How can computational methods enhance the design of this compound derivatives with targeted bioactivity?

  • Approach :

  • Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to assess reactivity and binding affinity .
  • Molecular Docking : Screen derivatives against protein targets (e.g., kinases, GPCRs) to prioritize synthesis. For example, tetrahydroisoquinoline analogs show antitumor activity via topoisomerase inhibition .
  • MD Simulations : Evaluate stability of ligand-receptor complexes over time .

Q. How should researchers address contradictions in reported bioactivity data for dihydroisoquinoline derivatives?

  • Resolution Strategies :

  • Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, IC50_{50} protocols) across studies.
  • SAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends. For instance, chloro or methoxy groups may enhance antimicrobial activity but reduce solubility .
  • Dose-Response Validation : Replicate conflicting studies under controlled conditions to isolate variables like purity or solvent effects .

Q. What advanced techniques are recommended for studying the reaction mechanism of this compound synthesis?

  • Mechanistic Tools :

  • Kinetic Isotope Effects (KIE) : Determine rate-limiting steps by substituting 1^1H with 2^2H at reactive sites.
  • In Situ Spectroscopy : Use FTIR or Raman to monitor intermediates during cyclization.
  • DFT Calculations : Map energy profiles for proposed pathways (e.g., [1,3]-hydride shifts vs. radical mechanisms) .

Q. How can heterogeneous catalysis improve scalability in dihydroisoquinoline synthesis?

  • Catalytic Systems :

  • Supported Metal Catalysts : Pd/C or Ru/Al2_2O3_3 for hydrogenation steps, ensuring recyclability and reduced metal leaching.
  • Flow Chemistry : Continuous-flow reactors with immobilized catalysts enhance heat/mass transfer and throughput .

Methodological Resources

  • Experimental Design : Leverage DoE software (e.g., JMP, Minitab) to optimize multi-variable reactions .
  • Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing spectral and crystallographic data .
  • Safety Protocols : Follow GHS guidelines for handling acute toxicity hazards (Category 4 for oral/dermal/inhalation exposure) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.